molecular formula C13H10FNO2 B2762618 1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone CAS No. 1546211-01-1

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone

Cat. No. B2762618
CAS RN: 1546211-01-1
M. Wt: 231.226
InChI Key: BCROGESZMGKODY-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common names, and structural formula. For example, the compound “1-(3-Fluorophenyl)ethanone” has a molecular formula of C8H7FO .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. The structure of a similar compound, “1-(3-Fluorophenyl)ethanone”, is available .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, spectral properties, etc. For example, the compound “1-(3-Fluorophenyl)ethanone” has a molecular weight of 138.139 Da .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

This compound plays a pivotal role in synthesizing various organic compounds. For instance, it contributes to the synthesis of 2- and 3-aminobenzo[b]thiophenes, showcasing its utility in organic synthesis. These applications extend to potential use in the pharmaceutical industry .

Molecular Structure Analysis

Studies on derivatives of 1-(3-Fluorophenyl)ethanone, such as (E)-1-([(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)]diazenyl)phenyl)ethanone, have been conducted to understand their molecular structures. These analyses are crucial for developing new materials and drugs, as well as for unraveling intermolecular interactions .

Enantioselective Synthesis Research

Researchers have explored the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the production of various pharmaceuticals. Achieving enantiomerically pure compounds is vital for drug development, making this research highly relevant .

Electrophilic Bromination in Organic Chemistry

The selective α-monobromination of compounds, including 1-(3-Fluorophenyl)ethanone derivatives, demonstrates its significance in organic chemistry for functional group transformations. This reaction pathway opens up possibilities for creating novel compounds with specific properties .

Charge Density Analysis in Molecular Chemistry

Research on charge density analysis, as exemplified by 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into electron distribution within molecules. Understanding charge density is valuable for deciphering chemical bonding and reactivity patterns .

properties

IUPAC Name

1-[6-(3-fluorophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCROGESZMGKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3-Fluorophenoxy)-3-pyridinyl)ethanone

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